(3-(benzyloxy)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride
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Description
(3-(benzyloxy)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C26H27ClN2O2 and its molecular weight is 434.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is synthesized through a series of steps, including bromination, benzyl protection, and halogen exchange reactions. The improved yield and ease of purification make this method advantageous . It is characterized using various techniques such as IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS.
Non-Metallocene Catalysts
The compound contributes to the development of non-metallocene catalysts. These catalysts, bearing steric bulk bis(phenolate) ether moieties, are employed in high-temperature polymerization and copolymerization reactions. The introduction of steric bulk groups via the synthesized intermediates enhances their performance .
Future Prospects
As research progresses, additional applications may emerge. Scientists can investigate its behavior in various conditions, such as different solvents and ligands, to uncover novel uses.
properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2.ClH/c29-26(22-11-6-12-25(15-22)30-19-20-7-2-1-3-8-20)28-17-24(18-28)27-14-13-21-9-4-5-10-23(21)16-27;/h1-12,15,24H,13-14,16-19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWWQRVQPPZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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